molecular formula C12H16BrN B1407190 N-[(5-bromo-2-methylphenyl)methyl]cyclobutanamine CAS No. 1525706-58-4

N-[(5-bromo-2-methylphenyl)methyl]cyclobutanamine

Cat. No.: B1407190
CAS No.: 1525706-58-4
M. Wt: 254.17 g/mol
InChI Key: QUACZDCJNRNMJT-UHFFFAOYSA-N
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Description

N-[(5-bromo-2-methylphenyl)methyl]cyclobutanamine is a synthetic compound belonging to the class of cyclobutanamines. It has been studied for its potential therapeutic and environmental applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-bromo-2-methylphenyl)methyl]cyclobutanamine typically involves the reaction of 5-bromo-2-methylbenzyl chloride with cyclobutanamine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-[(5-bromo-2-methylphenyl)methyl]cyclobutanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium hydroxide in water or ethanol, alkoxides in alcohols, or amines in organic solvents.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Hydroxylated, alkoxylated, or aminated derivatives.

Scientific Research Applications

N-[(5-bromo-2-methylphenyl)methyl]cyclobutanamine has been explored for various scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential as a ligand in receptor binding studies.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Mechanism of Action

The mechanism of action of N-[(5-bromo-2-methylphenyl)methyl]cyclobutanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its mechanism of action are still ongoing, and further research is needed to fully elucidate its effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(5-bromo-2-methylphenyl)methyl]cyclopropanamine
  • N-[(5-bromo-2-methylphenyl)methyl]cyclopentanamine
  • N-[(5-bromo-2-methylphenyl)methyl]cyclohexanamine

Uniqueness

N-[(5-bromo-2-methylphenyl)methyl]cyclobutanamine is unique due to its cyclobutane ring, which imparts distinct steric and electronic properties compared to its cyclopropane, cyclopentane, and cyclohexane analogs. These differences can influence its reactivity, binding affinity, and overall biological activity.

Properties

IUPAC Name

N-[(5-bromo-2-methylphenyl)methyl]cyclobutanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrN/c1-9-5-6-11(13)7-10(9)8-14-12-3-2-4-12/h5-7,12,14H,2-4,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUACZDCJNRNMJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Br)CNC2CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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